4-Bromobutyric acid

Overview

Description

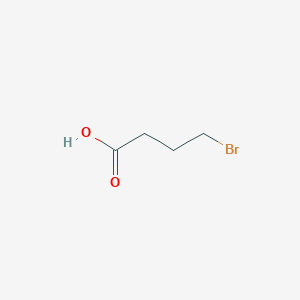

4-Bromobutyric acid (C₄H₇BrO₂, CAS 2623-87-2) is a brominated carboxylic acid with a molecular weight of 167.00 g/mol. It exists as a solid at room temperature, with a melting point of 30–31°C and a boiling point of 128–131°C at 11 mmHg . Its structure features a bromine atom at the terminal carbon of a four-carbon chain, making it a versatile intermediate in organic synthesis. Key applications include:

- Crosslinking reagent: Used in polymer chemistry to introduce bromine functional groups into polymers, enhancing reactivity .

- Pharmaceutical synthesis: Serves as a flexible linker in piperazine derivatives for antimicrobial and anticancer agents .

- Lactone formation: Undergoes elimination reactions to form γ-lactones, which are valuable in fragrance and flavor industries .

Safety protocols highlight its corrosive nature (Skin Corrosion 1B, GHS Signal Word: Danger), requiring protective equipment during handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutyric acid can be synthesized through the reaction of gamma-butyrolactone with hydrogen bromide. The hydrogen bromide can be used either as a gas or in an aqueous solution. The reaction typically occurs at temperatures ranging from 10 to 100°C. The amount of hydrogen bromide used is usually about 1 to 10 moles per mole of gamma-butyrolactone .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of concentrated sulfuric acid and hydrogen bromide in water. The reaction mixture is refluxed for about 12 hours under an inert atmosphere, followed by extraction with diethyl ether and purification through silica gel chromatography .

Chemical Reactions Analysis

Method A: Gas-Phase HBr Reaction (High-Yield Process)

Developed in a patented process , this method achieves >95% yield using dry HBr gas under controlled conditions:

| Solvent System | HBr:Molar Ratio | Temp. Range | Yield (%) | Purity (%) |

|---|---|---|---|---|

| n-Hexane | 1.1:1 | 10–20°C | 96 | 99.2 |

| Toluene | 1.3:1 | 40–50°C | 97 | 99.0 |

| Methylene Chloride* | 1.5:1 | 20–30°C | 96 | 99.4 |

*Requires solvent distillation before crystallization.

Key advantages:

-

Avoids aqueous conditions that promote γ-butyrolactone reformation .

-

Crystallization directly from alkanes/arenes minimizes side reactions.

Method B: Aqueous HBr with H₂SO₄ (Lower-Yield Alternative)

Aqueous HBr (48%) with sulfuric acid yields 65% product after 12 h reflux . This method is less efficient due to:

-

Competitive hydrolysis regenerating γ-butyrolactone.

-

Reduced HBr availability in aqueous media.

Thermal Decomposition

Gas-phase elimination studies reveal 4-BBA decomposes unimolecularly to form γ-butyrolactone and HBr via a concerted mechanism. Computational data (PBEPBE/6-31++G(d,p)) align with experimental kinetics:

| Parameter | Theoretical Value | Experimental Range |

|---|---|---|

| Activation Energy (Eₐ) | 55.0 kcal/mol | 54–58 kcal/mol |

| Pre-exponential (A) | 4.8×10¹⁴ s⁻¹ | 4.5–5.2×10¹⁴ s⁻¹ |

| ΔH‡ (298 K) | 53.2 kcal/mol | — |

Mechanistic insights:

-

Nucleophilic substitution (SNi) : The hydroxyl oxygen assists bromide departure, forming a cyclic transition state.

-

Non-synchronous process : C–Br bond cleavage precedes C–O bond formation (bond order analysis) .

Stability Considerations

4-BBA exhibits instability in protic environments:

Scientific Research Applications

4-Bromobutyric acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of hybrid non-steroidal anti-inflammatory drugs (NSAIDs) that release nitric oxide (NO) and hydrogen sulfide (HS), which are significant for their physiological effects. For instance, it was esterified to produce NOSH-naproxen, which demonstrated enhanced potency against cancer cell lines compared to its parent compound .

Case Study: NOSH-Naproxen

- Objective : To evaluate the efficacy of NOSH-naproxen in treating cancer.

- Findings : NOSH-naproxen showed a significantly lower IC value in breast cancer cell lines (0.12 µM) compared to normal cells, indicating its potential as a targeted therapy .

Material Science Applications

In material science, this compound has been employed in the synthesis of quantum dots, particularly all-inorganic perovskite quantum dots (QDs). A study highlighted its role in enhancing the stability and luminous efficiency of CsPbX QDs when used in conjunction with oleylamine .

Key Findings:

- Stability : The use of BBA significantly improved the stability of QDs against polar solvents.

- Photoluminescence : The synthesized QDs exhibited high photoluminescence quantum yields (PLQYs) of 86.4%, maintaining structural integrity over extended periods .

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using Newcrom R1 HPLC columns under specific conditions, making it suitable for pharmacokinetic studies and impurity isolation .

HPLC Methodology:

- Mobile Phase : Acetonitrile and water with phosphoric acid (or formic acid for MS compatibility).

- Application : This method allows for scalable analysis and purification processes.

Cross-Linking Agent

In polymer chemistry, BBA acts as a bifunctional cross-linker. Its ability to form stable bonds makes it valuable in creating durable materials used in coatings, adhesives, and other polymer-based applications .

Mechanism of Action

The mechanism of action of 4-Bromobutyric acid involves its interaction with various molecular targets. In biological systems, it can inhibit fatty acid oxidation and ketone body degradation by targeting specific enzymes involved in these pathways . The bromine atom in the compound plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Isomers: Positional Bromine Variants

2-Bromobutyric Acid

- Structure : Bromine at the second carbon.

- Properties : Higher lipophilicity (logP = 0.5256 vs. 0.3372 for 4-Bromo) and distinct reactivity due to steric effects .

- Applications : Less common in polymer synthesis but used in niche organic reactions.

3-Bromobutyric Acid

- Structure : Bromine at the third carbon.

- Properties : Intermediate reactivity between 2- and 4-bromo isomers. Market data indicate slower growth (CAGR) compared to 4-bromo derivatives .

Chain Length Analogs

5-Bromovaleric Acid

- Structure : Five-carbon chain with terminal bromine.

- Properties : Lower acidity (pKa ≈ 1.21 vs. 0.68 for 4-Bromo) and higher solubility in organic solvents .

- Applications : Preferred for synthesizing longer-chain lactones and biodegradable polymers.

6-Bromohexanoic Acid

- Structure : Six-carbon chain.

- Properties : Increased hydrophobicity and slower reaction kinetics due to extended alkyl chain .

Halogen-Substituted Analogs

4-Chlorobutyric Acid

- Structure : Chlorine replaces bromine at the fourth carbon.

- Properties : Lower molecular weight (140.56 g/mol) and higher electronegativity, leading to faster elimination reactions. In enzymatic studies, it mimics 4-bromo derivatives but with reduced steric hindrance .

- Applications : Used in studies requiring milder halogenation conditions.

4-Iodobutyric Acid

- Structure : Iodine replaces bromine.

- Properties : Higher atomic radius and weaker C–I bond strength, favoring nucleophilic substitution reactions.

Functional Group Analogs

Succinic Anhydride

- Structure : Cyclic dicarboxylic anhydride.

- Comparison : Generates rigid linkers in polymer backbones, unlike the flexible chains formed by 4-bromobutyric acid .

Data Tables

Table 1. Physicochemical Properties of Selected Brominated Carboxylic Acids

Table 2. Market Trends (2022–2028)

| Compound | Application Sector | Projected CAGR | |

|---|---|---|---|

| This compound | Pharmaceuticals | 4.8% | |

| 3-Bromobutyric Acid | Pesticides | 3.2% |

Key Research Findings

- Reactivity : this compound’s terminal bromine enables efficient nucleophilic substitution, outperforming 2- and 3-bromo isomers in esterification and amidation reactions .

- Biological Activity : Piperazine derivatives with 4-bromo linkers show higher antimicrobial efficacy (IC₅₀: 0.09–11.7 µM) compared to succinic anhydride-based analogs .

- Environmental Impact : HI elimination from this compound requires 77 kJ/mol, lower than HCl release from chlorinated analogs, reducing energy barriers in degradation pathways .

Biological Activity

4-Bromobutyric acid (BBA) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Chemical Formula : C₄H₇BrO₂

- Molecular Weight : 167.01 g/mol

- CAS Number : 2623-87-2

- Physical State : White crystalline solid

- Boiling Point : 129-131 °C (at 11 mmHg)

- Melting Point : 31-33 °C

This compound exhibits various biological activities through several mechanisms:

-

Anticancer Activity :

- BBA has been linked to the inhibition of cancer cell proliferation. In studies involving piperazine derivatives, compounds incorporating BBA demonstrated significant antiproliferative effects on various cancer cell lines, including colon and CNS cancers, with growth inhibition percentages exceeding 90% in some cases .

- Neuroprotective Effects :

- Antimicrobial Properties :

Anticancer Studies

A notable study evaluated the efficacy of BBA derivatives in inhibiting cancer cell growth. The derivatives containing BBA were subjected to a five-dose screening across multiple cancer cell lines:

| Compound | Cell Line | GI50 (μM) | Growth Inhibition (%) |

|---|---|---|---|

| 23 | MDA-MB-468 (Breast) | 1.00 | 98.54 |

| 25 | HOP-92 (Lung) | 1.35 | 96.98 |

| 22 | COLO-215 (Colon) | <2 | 93.46 |

The results indicated that compounds derived from BBA exhibited potent cytotoxicity with low GI50 values, suggesting their potential as effective anticancer agents .

Neuroprotective Effects

In a study examining the neuroprotective effects of BBA on neuronal cells subjected to oxidative stress, it was found that treatment with BBA resulted in reduced cell death and improved cell viability:

- Cell Viability Improvement : Up to 70% in treated groups compared to control.

- Mechanism : Likely involves the modulation of antioxidant enzyme activities and reduction of pro-inflammatory cytokines.

These findings suggest that BBA could have therapeutic implications for neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial efficacy of BBA was tested against various strains of bacteria, including Mycobacterium tuberculosis:

| Organism | MIC (mg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.5 |

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

The results indicate that BBA possesses significant antimicrobial properties, particularly against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. How is 4-bromobutyric acid synthesized in laboratory settings, and what key reaction conditions are required?

- Methodological Answer : this compound is typically synthesized via bromination of butyrolactone or direct bromination of butyric acid derivatives. A common approach involves reacting γ-butyrolactone with hydrobromic acid (HBr) under reflux conditions (110–130°C) for 6–8 hours. The reaction requires careful control of stoichiometry to avoid over-bromination. Post-synthesis, purification is achieved via fractional distillation under reduced pressure (e.g., 11 mmHg, boiling point 129–131°C) . Characterization via H NMR should show peaks at δ 3.4–3.6 ppm (CHBr) and δ 2.3–2.5 ppm (COOH), with GC-MS confirming molecular ion peaks at m/z 167 (M) .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for identifying functional groups. Key signals include δ 1.9–2.1 ppm (CH adjacent to Br) and δ 170–175 ppm (carbonyl carbon) .

- Melting Point Analysis : The compound typically melts at 30–33°C; deviations >1°C suggest impurities. Differential Scanning Calorimetry (DSC) can resolve discrepancies in reported values (e.g., 306 K in NIST data vs. 31°C in vendor specifications) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular formula CHBrO with an exact mass of 165.9593 Da .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to minimize bromine loss or hydrolysis. Use inert atmospheres (e.g., N) for long-term storage. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to its corrosive nature (GHS hazard code H314) . Reactivity with strong oxidizers (e.g., HNO) requires segregated storage .

Advanced Research Questions

Q. What reaction mechanisms explain the cyclization of this compound to γ-butyrolactone, and how can yield be optimized?

- Methodological Answer : Cyclization occurs via intramolecular nucleophilic substitution (S2), where the carboxylate anion attacks the γ-bromine atom. Optimization strategies include:

- Catalysis : Use NaHCO or KCO to deprotonate the carboxylic acid, enhancing nucleophilicity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.

- Temperature Control : Heating at 80–90°C for 2–3 hours achieves >85% yield. Monitor reaction progress via TLC (R 0.4 in ethyl acetate/hexane 1:1) .

Q. How can crystallographic data resolve contradictions in reported structural parameters of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example:

- Bromine-Carbon Bond : Literature values range from 1.93–1.97 Å; SC-XRD data (e.g., C-Br = 1.95 Å) resolve discrepancies .

- Hydrogen Bonding : Crystal packing analysis reveals dimeric carboxylic acid interactions (O···O distance ~2.65 Å), critical for understanding solubility and reactivity .

Q. What strategies mitigate side reactions when using this compound in polymer cross-linking applications?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to prevent unwanted esterification during radical-initiated polymerization.

- Stoichiometric Control : Limit bromine content to <5 mol% to avoid chain termination.

- Post-Polymerization Analysis : Use GPC to monitor molecular weight distribution and FT-IR to confirm cross-link formation (C-Br stretch at 550–600 cm) .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Hydrolysis kinetics depend on:

- pH : Acidic conditions (pH < 2) stabilize the compound, while alkaline media (pH > 9) accelerate hydrolysis to butyric acid and Br.

- Solvent Effects : Aqueous-organic mixtures (e.g., 50% ethanol) reduce hydrolysis rates. Stability studies via HPLC (C18 column, 0.1% HPO mobile phase) show >90% integrity after 24 hours at pH 4 .

Q. Data Contradiction Analysis

Q. Why do melting point values for this compound vary across literature sources (e.g., 30–33°C vs. 306 K)?

- Methodological Answer : Discrepancies arise from:

- Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic) exhibit distinct melting behaviors.

- Impurity Profiles : Trace HBr or butyric acid (from hydrolysis) lower observed melting points. Use DSC to differentiate pure vs. impure samples .

Q. How can researchers reconcile conflicting NMR data for this compound in deuterated solvents?

- Methodological Answer : Solvent-induced shifts (e.g., DO vs. CDCl) affect peak positions. For example:

- In DO, the carboxylic proton is exchanged, simplifying the spectrum.

- In CDCl, δ 11.5–12.0 ppm (COOH) and δ 3.4–3.6 ppm (CHBr) are diagnostic. Compare data using identical solvent systems and reference internal standards (e.g., TMS) .

Q. Applications in Specialized Research

Q. What role does this compound play in synthesizing bioactive GABA analogs?

- Methodological Answer : It serves as a key precursor for γ-aminobutyric acid (GABA) derivatives via nucleophilic substitution with amines. For example:

- Step 1 : React with NaN to form 4-azidobutyric acid.

- Step 2 : Reduce the azide to an amine using LiAlH, yielding GABA.

- Purity Control : Monitor by H NMR (disappearance of δ 3.4–3.6 ppm Br signal) and LC-MS .

Q. How is this compound utilized in studying enzyme inhibition mechanisms?

Properties

IUPAC Name |

4-bromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHQDJDRGZFIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052699 | |

| Record name | 4-Bromobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-87-2 | |

| Record name | 4-Bromobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PG7LM4DBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.